2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
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Overview
Description
2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic compound that features a combination of fluorinated aromatic rings, a piperidine ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the 2,4-Difluorophenyl Intermediate:
Synthesis of the Pyrazin-2-yl-1,2,4-oxadiazole Moiety: This is achieved through cyclization reactions involving hydrazides and nitriles.
Coupling Reactions: The final step involves coupling the 2,4-difluorophenyl intermediate with the pyrazin-2-yl-1,2,4-oxadiazole moiety using a piperidine linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the oxadiazole moiety.
Substitution: The aromatic rings can undergo various substitution reactions, including halogen exchange and nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Oxidized derivatives of the piperidine ring.
Reduction Products: Reduced forms of the oxadiazole moiety.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Biological Studies: Investigation of its effects on various biological pathways and targets.
Industrial Applications: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone involves interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings and oxadiazole moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)-1-(3-(piperidin-1-yl)ethanone: Lacks the oxadiazole moiety.
1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone: Lacks the fluorinated aromatic ring.
Uniqueness
The presence of both the fluorinated aromatic rings and the oxadiazole moiety in 2-(2,4-Difluorophenyl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone makes it unique compared to similar compounds. This combination enhances its potential biological activity and specificity for certain molecular targets.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O2/c21-15-4-3-14(16(22)10-15)9-19(28)27-7-1-2-13(12-27)8-18-25-20(26-29-18)17-11-23-5-6-24-17/h3-6,10-11,13H,1-2,7-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMPFWSQGVAFSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=C(C=C(C=C2)F)F)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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